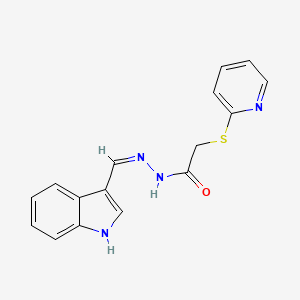![molecular formula C18H30N2O3 B6070090 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol](/img/structure/B6070090.png)
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It was first synthesized in the early 1990s and has since been used in various scientific research studies to investigate the role of dopamine D4 receptors in the body.
Mécanisme D'action
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol acts as a competitive antagonist at the dopamine D4 receptor, blocking the binding of dopamine and preventing its downstream signaling pathways. This leads to a decrease in the activation of dopamine D4 receptors and a subsequent decrease in the physiological and biochemical effects mediated by these receptors.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol are primarily related to its ability to block dopamine D4 receptors. Studies have shown that this can lead to changes in behavior, cognition, and emotion, as well as alterations in various physiological processes, such as blood pressure and heart rate.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol in lab experiments is its selectivity for the dopamine D4 receptor, which allows for more precise investigation of the role of this receptor in various conditions. However, one limitation is that it may not accurately reflect the effects of dopamine D4 receptor blockade in vivo, as the compound may not penetrate the blood-brain barrier or may be rapidly metabolized.
Orientations Futures
Future research directions for 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol may include investigating its potential therapeutic applications in various psychiatric and neurological disorders, such as schizophrenia and attention deficit hyperactivity disorder. Additionally, further studies may be needed to clarify the specific mechanisms underlying the effects of dopamine D4 receptor blockade and to develop more selective and potent compounds for this receptor.
Méthodes De Synthèse
The synthesis of 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol involves several steps, including the reaction of 2-methoxyphenol with 3-(2-hydroxyethyl)-4-isobutylpiperazine, followed by the addition of formaldehyde and reduction with sodium borohydride. The resulting product is then purified through various chromatography techniques to obtain the final compound.
Applications De Recherche Scientifique
2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol has been widely used in scientific research to investigate the role of dopamine D4 receptors in various physiological and pathological conditions. For example, studies have shown that dopamine D4 receptors play a role in regulating behavior, cognition, and emotion, and 2-{[3-(2-hydroxyethyl)-4-isobutyl-1-piperazinyl]methyl}-5-methoxyphenol has been used to investigate the specific mechanisms involved in these processes.
Propriétés
IUPAC Name |
2-[[3-(2-hydroxyethyl)-4-(2-methylpropyl)piperazin-1-yl]methyl]-5-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30N2O3/c1-14(2)11-20-8-7-19(13-16(20)6-9-21)12-15-4-5-17(23-3)10-18(15)22/h4-5,10,14,16,21-22H,6-9,11-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRFUUMNAQGEMJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCN(CC1CCO)CC2=C(C=C(C=C2)OC)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-furyl)-3-(2-furylmethyl)-9-(methoxymethyl)-7-methyl-2,3-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B6070009.png)
![N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-3,5-dimethyl-N-(tetrahydro-2-furanylmethyl)-2-furamide](/img/structure/B6070013.png)

![(4-chloro-2-methylphenyl)[1-(2-thienylcarbonyl)-3-piperidinyl]methanone](/img/structure/B6070028.png)
![2-amino-1-(3-chlorophenyl)-4-[4-methoxy-3-(4-morpholinylmethyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarbonitrile](/img/structure/B6070052.png)
![1-(2-methoxyethyl)-N-[3-(2-methoxyphenyl)propyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B6070056.png)
![1-(4-methyl-1-piperazinyl)-3-(4-{[(2,2,2-trifluoroethyl)amino]methyl}phenoxy)-2-propanol](/img/structure/B6070058.png)

![methyl 2,2-dimethyl-4,6-dioxo-5-[(propylamino)methylene]cyclohexanecarboxylate](/img/structure/B6070069.png)
![methyl 4-(3-{[(3,4-diethoxyphenyl)acetyl]amino}-1-benzofuran-2-yl)-4-oxobutanoate](/img/structure/B6070076.png)
![N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-{[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}acetohydrazide](/img/structure/B6070084.png)
![1-(2,2-diphenylethyl)-6,7-dimethoxy-2,2',3,3',5',6'-hexahydro-1H-spiro[isoquinoline-4,4'-pyran] hydrochloride](/img/structure/B6070088.png)
![7-cyclohexyl-3-(4-fluorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B6070096.png)
